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molecular formula C10H10F2N2O2 B8324770 2-Methyl-5,8-difluoro-7-nitro-1,2,3,4-tetrahydro-isoquinoline

2-Methyl-5,8-difluoro-7-nitro-1,2,3,4-tetrahydro-isoquinoline

Cat. No. B8324770
M. Wt: 228.20 g/mol
InChI Key: KMOIVUXOCJUDEO-UHFFFAOYSA-N
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Patent
US07807693B2

Procedure details

An ice-cooled mixture of 0.94 g (5.1 mmol) 2-methyl-5,8-difluoro-1,2,3,4-tetrahydro-isoquinoline and 2.8 ml conc. H2SO4 is slowly combined with 0.36 ml 65% nitric acid. Then the mixture is stirred for 2.5 h while cooling with ice and it is then poured onto ice water. It is made alkaline with NaOH, extracted 3× with EtOAc, the organic phases are dried with Na2SO4, filtered and concentrated.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([F:13])[CH:6]=[CH:7][C:8]=2[F:12])[CH2:3]1.OS(O)(=O)=O.[N+:19]([O-])([OH:21])=[O:20].[OH-].[Na+]>>[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([F:13])[C:6]([N+:19]([O-:21])=[O:20])=[CH:7][C:8]=2[F:12])[CH2:3]1 |f:3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
CN1CC2=C(C=CC(=C2CC1)F)F
Name
Quantity
2.8 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0.36 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Then the mixture is stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice and it
ADDITION
Type
ADDITION
Details
is then poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phases are dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
CN1CC2=C(C(=CC(=C2CC1)F)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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